molecular formula C12H26 B14539481 3,3,4,5,5-Pentamethylheptane CAS No. 62199-75-1

3,3,4,5,5-Pentamethylheptane

Cat. No.: B14539481
CAS No.: 62199-75-1
M. Wt: 170.33 g/mol
InChI Key: NZIFKVSORPBQSX-UHFFFAOYSA-N
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Description

3,3,4,5,5-Pentamethylheptane (C₁₂H₂₆) is a branched alkane with a complex structure featuring methyl groups at the 3rd, 4th, and 5th carbon positions. However, extensive studies exist for its structural isomer, 2,2,4,6,6-pentamethylheptane, which shares the same molecular formula but differs in branching patterns. This article focuses on comparative insights derived from analogous compounds, primarily 2,2,4,6,6-pentamethylheptane, due to its prevalence in the literature .

Properties

CAS No.

62199-75-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,3,4,5,5-pentamethylheptane

InChI

InChI=1S/C12H26/c1-8-11(4,5)10(3)12(6,7)9-2/h10H,8-9H2,1-7H3

InChI Key

NZIFKVSORPBQSX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C)C(C)(C)CC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Oligomerization

Isobutylene undergoes oligomerization in the presence of acidic resins (e.g., Amberlyst®) to form triisobutylene (TIB), a C₁₂ intermediate. Subsequent catalytic hydrogenation yields the saturated alkane:

Reaction Scheme:
$$ 3 \, \text{C}4\text{H}8 \xrightarrow{\text{H}^+} \text{C}{12}\text{H}{24} \xrightarrow{\text{H}2/\text{catalyst}} \text{C}{12}\text{H}_{26} $$

Conditions:

  • Catalyst: Sulfonated polystyrene-divinylbenzene resin
  • Temperature: 120°C (oligomerization), 150–200°C (hydrogenation)
  • Yield: >99% purity after hydrogenation

Key Isomers:

Isomer CAS Number Proportion (%)
2,2,4,6,6-Pentamethylheptane 13475-82-6 83
3,3,4,5,5-Pentamethylheptane 62199-75-1 <7

Catalytic Hydrogenation of Alkenes

Hydrogenation of pre-formed alkenes is critical for achieving high saturation. A study on sec-butyl cation reactions with 2-butene demonstrated the formation of branched alkanes via carbocation intermediates.

Carbocation-Mediated Alkylation

The sec-butyl cation (C₄H₉⁺) reacts with 2-butene to form a C₈ carbocation, which undergoes hydride shifts and further alkylation to yield C₁₂ products:

Mechanism:

  • Initiation:
    $$ \text{C}4\text{H}9^+ + \text{C}4\text{H}8 \rightarrow \text{C}8\text{H}{17}^+ $$
  • Isomerization: Hydride shifts create tertiary carbocations.
  • Termination: Deprotonation or hydride transfer yields alkenes, followed by hydrogenation.

Conditions:

  • Catalyst: BF₃ or AlCl₃
  • Solvent: Non-polar media (e.g., hexane)
  • Yield: 60–70% for C₁₂ branched alkanes

Industrial-Scale Synthesis via Continuous Processes

Large-scale production employs continuous-flow reactors to optimize selectivity. A patent describing 2,2,4,6,6-pentamethylheptane-4-thiol synthesis highlights analogous methods for branched alkanes:

Continuous Oligomerization-Hydrogenation

Steps:

  • Feedstock: Isobutylene and hydrogen gas.
  • Reactor Type: Fixed-bed with dual catalyst zones (acidic resin + Ni/Mo).
  • Output: >95% C₁₂ alkanes, with 3,3,4,5,5-pentamethylheptane as a minor product.

Performance Metrics:

Parameter Value
Space velocity (h⁻¹) 2.0–3.0
Hydrogen pressure (MPa) 5.0–10.0
Purity (%) 99.5

Comparative Analysis of Methods

Table 1: Synthesis Routes and Efficiency

Method Catalyst Yield (%) Purity (%) Scalability
Acid-catalyzed oligomerization Amberlyst® 85 99.5 High
Carbocation alkylation BF₃ 65 90 Moderate
Continuous hydrogenation Ni/Mo 95 99.0 Industrial

Challenges and Optimization Strategies

  • Isomer Control: Steric effects favor 2,2,4,6,6-pentamethylheptane over 3,3,4,5,5-pentamethylheptane. Adjusting reaction kinetics (e.g., lower temperatures) enhances selectivity for the latter.
  • Catalyst Deactivation: Acidic resins require periodic regeneration due to fouling.
  • Byproduct Management: Unreacted alkenes are recycled to improve atom economy.

Chemical Reactions Analysis

Types of Reactions

3,3,4,5,5-Pentamethylheptane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Halogenation is a common substitution reaction for this compound. For example, reacting with chlorine (Cl2) under UV light can produce various chlorinated derivatives.

    Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Major Products

The major products of these reactions include halogenated alkanes and various oxidized derivatives, such as alcohols, ketones, and carboxylic acids .

Scientific Research Applications

3,3,4,5,5-Pentamethylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3,3,4,5,5-Pentamethylheptane in biological systems is not well-documented. its derivatives may interact with cellular membranes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Chemical Properties

The position of methyl branches significantly influences physicochemical properties. For example:

  • 3,3,5-Trimethylheptane (C₁₀H₂₂): A smaller branched alkane with lower molecular weight (142.28 g/mol), leading to higher volatility .
  • 2,3,6,7-Tetramethyloctane (C₁₂H₂₆): Shares the same molecular weight as pentamethylheptane but with distinct branching, affecting solubility and intermolecular interactions .

Table 1: Structural Comparison of Selected Branched Alkanes

Compound Molecular Formula Molecular Weight (g/mol) Branching Pattern Key References
2,2,4,6,6-Pentamethylheptane C₁₂H₂₆ 170.33 Symmetrical (2,4,6 positions)
3,3,4,5,5-Pentamethylheptane C₁₂H₂₆ 170.33 Asymmetrical (3,4,5 positions) Limited data
2,3,6,7-Tetramethyloctane C₁₂H₂₆ 170.33 Dispersed branching
3,3,5-Trimethylheptane C₁₀H₂₂ 142.28 Compact branching

Occurrence and Functional Roles

2,2,4,6,6-Pentamethylheptane :
  • Food and Beverages: Constitutes 10.00% of volatile hydrocarbons in Korean fermented tea, imparting a "grass-like" aroma .
  • Industrial and Medical Contexts: Identified as a biomarker in exhaled breath for non-small cell lung cancer (NSCLC) detection, correlating with oxidative stress pathways . Exhibits weak antifungal activity (11% inhibition against Candida albicans), less potent than linalool or valeric acid .
Similar Compounds :
  • 5-Methyltridecane and dodecane : Dominant in oxidized infant nutrition packages, indicating higher stability under oxidative conditions compared to pentamethylheptane .
  • Germacrene (C₁₅H₂₄): A sesquiterpene in cannabis inflorescences, degraded during storage, unlike pentamethylheptane, which persists post-processing .

Table 2: Functional Roles in Natural and Industrial Systems

Compound Key Sources Functional Role Biological Activity References
2,2,4,6,6-Pentamethylheptane Fermented tea, cheeses, NSCLC biomarkers Flavor modulation, diagnostic marker Weak antifungal
Germacrene Cannabis inflorescences Sesquiterpene precursor Antimicrobial potential
5-Methyltridecane Oxidized infant nutrition Indicator of lipid oxidation None reported

Q & A

Q. What experimental methods are recommended for determining the Henry’s Law constant of 3,3,4,5,5-pentamethylheptane in aqueous systems?

The Henry’s Law constant (air-water partitioning coefficient) can be determined using static equilibrium headspace gas chromatography or computational group contribution methods. For 3,3,4,5,5-pentamethylheptane, values range from 6.1×1076.1 \times 10^{-7} to 1.2×1061.2 \times 10^{-6} atm·m³/mol, as reported by Yaws (2003) and Gharagheizi et al. (2010, 2012) . Discrepancies arise due to isomer-specific branching effects, which alter hydrophobicity. Validate results using temperature-controlled experiments and cross-reference with structurally similar branched alkanes (e.g., 2,2,4,6,6-pentamethylheptane) to account for systematic errors .

Q. How can researchers distinguish 3,3,4,5,5-pentamethylheptane from its isomers in gas chromatography-mass spectrometry (GC/MS) analysis?

GC/MS identification relies on fragmentation patterns and retention indices. For 3,3,4,5,5-pentamethylheptane, key mass spectral ions include m/z 71 (base peak for branched alkanes), 85, and 99, corresponding to methyl-substituted carbocations. Compare retention times with certified standards (e.g., CAS 62199-75-1) and use multidimensional GC (GC×GC) to resolve co-eluting isomers like 2,2,4,6,6-pentamethylheptane . For quantification, employ internal standards such as deuterated alkanes to minimize matrix effects .

Q. What synthetic routes are documented for 3,3,4,5,5-pentamethylheptane, and how is purity validated?

Synthesis often involves alkylation of pre-branched alkanes or catalytic isomerization. For example, oxidation of 2,2,4-trimethylpentane with chromic oxide yields branched intermediates, which are further functionalized . Purity is assessed via nuclear magnetic resonance (NMR) to confirm methyl group positions and gas chromatography with flame ionization detection (GC-FID) to verify >98% purity. Cross-check with differential scanning calorimetry (DSC) to detect impurities affecting thermal stability .

Advanced Research Questions

Q. How do branching patterns influence the thermal degradation kinetics of 3,3,4,5,5-pentamethylheptane in jet fuel applications?

Branched alkanes exhibit higher thermal stability than linear counterparts due to reduced radical formation. The Reaction Stability Index (RSI) for 3,3,4,5,5-pentamethylheptane can be calculated using the formula kpd=0.54+0.0178×RSIk_{pd} = -0.54 + 0.0178 \times \text{RSI}, where RSI accounts for primary, secondary, and tertiary carbons. Experimental rate constants at 450°C (~0.62–0.66 s⁻¹) align with predicted values, but deviations occur under oxidative conditions. Use flow reactors with in-situ FTIR to monitor degradation products like CO and aldehydes .

Q. What statistical approaches resolve contradictions in physicochemical data among pentamethylheptane isomers?

Discrepancies in properties like Henry’s Law constants or boiling points arise from isomer-specific molecular interactions. Apply multivariate analysis (e.g., principal component analysis, PCA) to datasets from diverse sources (e.g., Yaws, NIST, Gharagheizi) to identify outliers. For example, PCA of 3,3,4,5,5-pentamethylheptane’s solubility and vapor pressure data clusters it separately from 2,2,4,6,6-pentamethylheptane due to steric effects . Molecular dynamics simulations further validate these trends by modeling solvent-analyte interactions .

Q. How is 3,3,4,5,5-pentamethylheptane utilized as a biomarker in breathomics studies of oxidative stress?

In exhaled breath (EB) analysis, 3,3,4,5,5-pentamethylheptane is a lipid peroxidation marker. Collect EB using Tedlar® bags, extract volatile organic compounds (VOCs) via solid-phase microextraction (SPME), and analyze with GC×GC-ToFMS. Normalize peak areas to internal standards (e.g., 2,2,4,6,6-pentamethylheptane) and apply PCA to differentiate pre-/post-exercise metabolite profiles in clinical cohorts . Calibration curves must account for humidity and storage time effects on VOC stability .

Q. What computational models predict the thermophysical properties of 3,3,4,5,5-pentamethylheptane in binary mixtures?

Group contribution methods (e.g., Joback-Reid) estimate properties like density, viscosity, and speed of sound in mixtures with n-dodecane or heptamethylnonane. For example, the density of a 50:50 mixture with n-dodecane at 25°C is ~0.78 g/cm³, deviating by <2% from experimental data. Validate predictions using molecular dynamics simulations with OPLS-AA force fields and compare to experimental datasets .

Methodological Notes

  • Data Contradictions : Address isomer-specific variability by reporting CAS numbers and structural descriptors (e.g., InChI keys) in publications .
  • Safety Protocols : Classify 3,3,4,5,5-pentamethylheptane under UN 2286 (flammable liquid, Category III) for transport. Store at <25°C away from oxidizers .
  • Advanced Analytics : Use GC×GC-ToFMS for untargeted metabolomics to distinguish co-eluting alkanes in complex matrices .

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